(R)-Methyl2-amino-2-methylbutanoate

Description

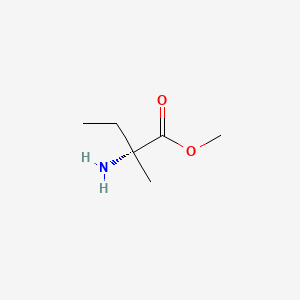

(R)-Methyl 2-amino-2-methylbutanoate is a chiral ester derivative of 2-amino-2-methylbutanoic acid. Its structure features a methyl ester group at the carboxyl position, an amino group, and a methyl substituent at the β-carbon (second carbon of the butanoate chain). The (R)-configuration at the stereogenic center confers enantioselective properties, making it valuable in asymmetric synthesis and pharmaceutical applications .

Key properties include:

- Molecular formula: C₆H₁₃NO₂ (inferred from ethyl variant data ).

- Functional groups: Amino (–NH₂), methyl ester (–COOCH₃), and branched alkyl chain.

- Applications: Potential use as a chiral intermediate in drug development, prodrug design, or peptide mimetics.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-methylbutanoate |

InChI |

InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3/t6-/m1/s1 |

InChI Key |

LYSVZYUJIMIKEB-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)N |

Canonical SMILES |

CCC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-methylbutanoate typically involves the esterification of ®-2-amino-2-methylbutanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-methylbutanoate often involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization techniques.

Types of Reactions:

Oxidation: ®-Methyl 2-amino-2-methylbutanoate can undergo oxidation reactions to form corresponding oxo compounds.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

®-Methyl 2-amino-2-methylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.

Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences between (R)-Methyl 2-amino-2-methylbutanoate and related compounds:

Key Differences and Implications

The trifluoroethylamino derivative () incorporates fluorine atoms, which enhance metabolic stability and bioavailability due to reduced susceptibility to enzymatic degradation .

Functional Group Modifications: The mercapto (-SH) group in (R)-Methyl 2-amino-3-mercapto-3-methylbutanoate introduces redox-active properties, enabling applications in metal chelation or thiol-disulfide exchange reactions . The carboxylic acid form (2-Amino-2-methylbutanoic acid) is zwitterionic, favoring solubility in polar solvents but limiting blood-brain barrier penetration compared to its ester derivatives .

Stereochemical Considerations: The (S)-enantiomer of methyl 2-methylbutanoate () exhibits distinct biological activity profiles, underscoring the importance of enantiomeric purity in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-Methyl 2-amino-2-methylbutanoate with high enantiomeric purity?

- Methodological Answer : Prioritize asymmetric synthesis routes using chiral catalysts (e.g., enantioselective hydrogenation or enzymatic resolution) to ensure stereochemical fidelity. For example, employ chiral auxiliaries or metal-ligand complexes (e.g., Rhodium-BINAP systems) to control the R-configuration at the α-carbon. Monitor reaction conditions (temperature, solvent polarity) to minimize racemization during esterification or amidation steps .

- Critical Data : Optimize reaction yields (typically 60–85%) and enantiomeric excess (ee >95%) via chiral HPLC validation .

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of (R)-Methyl 2-amino-2-methylbutanoate?

- Methodological Answer : Combine NMR spectroscopy (e.g., -NMR for diastereotopic proton splitting) with chiral chromatography (e.g., Chiralpak® columns) to confirm enantiopurity. Mass spectrometry (HRMS) validates molecular weight (CHNO, theoretical MW: 131.17 g/mol), while X-ray crystallography resolves absolute configuration if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for (R)-Methyl 2-amino-2-methylbutanoate across different studies?

- Methodological Answer : Conduct a systematic literature review (SLR) using PICOT frameworks to isolate variables (e.g., assay type, cell lines, concentration ranges). For example, conflicting GABA receptor binding data may arise from differences in in vitro vs. in vivo models. Perform meta-analyses to quantify effect sizes and identify confounding factors (e.g., impurity profiles or solvent effects) .

- Case Study : Re-evaluate EC values using standardized protocols (e.g., patch-clamp electrophysiology for ion channel studies) to harmonize data .

Q. What experimental strategies can optimize the catalytic efficiency in asymmetric synthesis routes for (R)-Methyl 2-amino-2-methylbutanoate?

- Methodological Answer : Screen organocatalysts (e.g., proline derivatives) or biocatalysts (e.g., immobilized lipases) to enhance turnover frequency. Use Design of Experiments (DoE) to test variables like pH, co-solvents, and substrate ratios. AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) predict feasible pathways and side-reaction mitigation .

- Data-Driven Insight : Catalytic systems achieving >90% ee with turnover numbers (TON) >500 are ideal for scalable synthesis .

Q. How does the steric and electronic environment of (R)-Methyl 2-amino-2-methylbutanoate influence its reactivity in peptide coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map steric hindrance at the α-carbon and nucleophilic susceptibility of the amino group. Experimentally, compare coupling efficiencies with activated esters (e.g., pentafluorophenyl) versus carbodiimide-mediated methods. Steric bulk from the methyl group may reduce reaction rates but improve stereochemical stability .

Quality Assurance & Best Practices

-

Avoid Common Pitfalls :

-

Ethical & Safety Compliance :

- Adhere to ACS and ECHA guidelines for hazardous waste disposal (e.g., brominated byproducts from related esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.